Cas no 51674-05-6 (2-Aminobenzophenoneoxime)
2-Aminobenzophenoneoxime is a specialized organic compound characterized by the presence of both an amino and an oxime functional group attached to a benzophenone core. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and coordination complexes. Its oxime group enables chelation with metal ions, useful in catalytic and analytical applications. The amino group further enhances its versatility in nucleophilic substitution and condensation reactions. The compound's stability under standard conditions and well-defined crystalline form facilitate handling and purification. It is primarily employed in research settings for developing novel organic frameworks and bioactive molecules.
2-Aminobenzophenoneoxime structure
Product Name:2-Aminobenzophenoneoxime
CAS No:51674-05-6
MF:C13H12N2O
MW:212.247182846069
CID:841446
PubChem ID:5833293
Update Time:2025-06-07
2-Aminobenzophenoneoxime Chemical and Physical Properties
Names and Identifiers
-
- (2-AMINOPHENYL)(PHENYL)METHANONE OXIME
- 2-AMINOBENZOPHENONE OXIME
- N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine
- CS-0337115
- (E)-2-Aminobenzophenone oxime
- SCHEMBL1339688
- (2-Amino-phenyl)-phenyl-methanone oxime
- J-501806
- (E)-(2-Aminophenyl)(phenyl)methanone oxime
- 15185-37-2
- 51674-05-6
- STLNPQQBAZTBIO-FYWRMAATSA-N
- MFCD00025195
- (E)-(2-Aminophenyl)(phenyl)methanone oxime #
- (E)-(2-Aminophenyl)(phenyl)methanoneoxime
- 2-Aminobenzophenonoxim
- (NE)-N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine
- AKOS016014596
- 2-Aminobenzophenoneoxime
-
- MDL: MFCD00025195
- Inchi: 1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2/b15-13+
- InChI Key: STLNPQQBAZTBIO-FYWRMAATSA-N
- SMILES: O/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1N
Computed Properties
- Exact Mass: 212.09500
- Monoisotopic Mass: 212.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Melting Point: 157-158
- PSA: 58.61000
- LogP: 3.07660
2-Aminobenzophenoneoxime Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
2-Aminobenzophenoneoxime Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Aminobenzophenoneoxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A293565-1g |
2-Aminobenzophenoneoxime |
51674-05-6 | 1g |
$ 210.00 | 2022-01-13 | ||
| TRC | A293565-2.5g |
2-Aminobenzophenoneoxime |
51674-05-6 | 2.5g |
$ 320.00 | 2022-01-13 | ||
| TRC | A293565-5g |
2-Aminobenzophenoneoxime |
51674-05-6 | 5g |
$ 685.00 | 2022-01-13 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170734-250mg |
2-AMINOBENZOPHENONE OXIME |
51674-05-6 | 250mg |
¥290.00 | 2021-05-21 | ||
| A2B Chem LLC | AG17624-10g |
(2-AMINOPHENYL)(PHENYL)METHANONE OXIME |
51674-05-6 | 10g |
$392.00 | 2024-04-19 | ||
| A2B Chem LLC | AG17624-25g |
(2-AMINOPHENYL)(PHENYL)METHANONE OXIME |
51674-05-6 | 25g |
$815.00 | 2024-04-19 | ||
| A2B Chem LLC | AG17624-100g |
(2-AMINOPHENYL)(PHENYL)METHANONE OXIME |
51674-05-6 | 100g |
$2403.00 | 2024-04-19 |
2-Aminobenzophenoneoxime Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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